molecular formula C13H21BN2O3 B3119913 [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid CAS No. 256664-79-6

[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid

Cat. No.: B3119913
CAS No.: 256664-79-6
M. Wt: 264.13 g/mol
InChI Key: CHSNSNUJXOFOCS-UHFFFAOYSA-N
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Description

[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid is a substituted phenylboronic acid featuring a tert-butyl group at the 5-position and a dimethylaminocarbamoyl moiety at the 2-position of the aromatic ring.

Properties

IUPAC Name

[5-tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3/c1-13(2,3)9-6-7-10(11(8-9)14(18)19)12(17)15-16(4)5/h6-8,18-19H,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSNSNUJXOFOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)(C)C)C(=O)NN(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid typically involves the reaction of 5-tert-butyl-2-aminophenylboronic acid with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: Boronic acids can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert boronic acids to boranes.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

tert-Butyl-Substituted Phenylboronic Acids

  • 5-tert-butyl-2-methoxybenzeneboronic acid (): Structural differences: Replaces the dimethylaminocarbamoyl group with a methoxy group. Properties: Lower molecular weight (208.07 g/mol vs. ~265–280 g/mol estimated for the target compound) and higher lipophilicity due to the methoxy group. Applications: Used in Suzuki-Miyaura couplings for pharmaceutical intermediates.
  • (3,5-Di-tert-butylphenyl)boronic acid ():

    • Structural differences: Contains two tert-butyl groups at the 3- and 5-positions, lacking the carbamoyl substituent.
    • Properties: Increased steric hindrance reduces reactivity in cross-coupling reactions but improves stability.

Functional Group Analogs

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): Functional similarity: Contains a phenoxy-methyl substituent. Activity: Demonstrated potent inhibition (IC₅₀ ~1 µM) against fungal histone deacetylase (HDAC), outperforming trichostatin A. Mechanistic insight: Substituent position (ortho vs. para) significantly impacts inhibitory potency, suggesting the target compound’s dimethylaminocarbamoyl group may enhance target specificity.
  • [5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid (): Structural divergence: Thiophene-based boronic acid with dual boronic acid groups. Applications: Used in materials science for luminescent nanomaterials, highlighting the role of heterocyclic boronic acids in optoelectronics.

Reactivity and Kinetic Comparisons

  • Reaction Pathways (): The target compound’s ortho-dimethylaminocarbamoyl group may stabilize the trigonal planar boron intermediate via intramolecular hydrogen bonding, accelerating boronate ester formation compared to unsubstituted phenylboronic acids. In contrast, methyl phenylboronic acid () undergoes monophasic transesterification, but steric bulk in the target compound may limit such reactions.
  • Impurity Profiling (): Carboxy phenylboronic acid and methyl phenylboronic acid are controlled as genotoxic impurities (≤1 ppm) in pharmaceuticals. The dimethylaminocarbamoyl group in the target compound likely reduces mutagenicity alerts compared to these simpler analogs.

Data Tables

Table 1: Structural and Functional Comparison of Selected Boronic Acids

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activity Reference
[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid 5-tert-butyl, 2-dimethylaminocarbamoyl ~265–280 (estimated) Potential HDAC inhibition (inferred) N/A
5-tert-butyl-2-methoxybenzeneboronic acid 5-tert-butyl, 2-methoxy 208.07 Suzuki coupling intermediates
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenoxy-methyl, methoxyethyl ~300 (estimated) HDAC inhibition (IC₅₀ ~1 µM)
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid Thiophene, dual boronic acids 171.8 Optoelectronic materials

Table 2: Reactivity Comparison

Property This compound Phenylboronic Acid Methyl Phenylboronic Acid
Dominant reaction intermediate Trigonal planar (stabilized by H-bonding) Trigonal planar Tetrahedral (basic pH)
Transesterification efficiency Likely low (steric hindrance) Moderate High
Mutagenicity risk Low (bulky substituents) Moderate High (controlled at ppm)

Biological Activity

[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid, identified by its chemical structure and unique properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader category of boronic acids, which are known for their diverse applications in pharmaceuticals, particularly in the development of enzyme inhibitors and as building blocks in organic synthesis.

  • Molecular Formula : C14H20BNO3
  • Molecular Weight : 255.13 g/mol
  • CAS Number : 25706-33-6

The compound features a boron atom bonded to a phenyl group with tert-butyl and dimethylaminocarbamoyl substituents, contributing to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound can form reversible covalent bonds with target enzymes, particularly serine proteases and other hydrolases, thereby modulating their activity.
  • Signal Transduction Modulation : By binding to receptors involved in cellular signaling pathways, this compound may alter downstream signaling events, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the growth of various cancer cell lines through:

  • Induction of apoptosis in tumor cells.
  • Inhibition of angiogenesis by targeting vascular endothelial growth factor (VEGF) pathways.

Case Studies

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this boronic acid derivative resulted in a significant decrease in cell viability (up to 70% inhibition at 50 µM concentration) in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways, leading to apoptosis .
  • Inhibition of Tyrosinase Activity : Another research highlighted that compounds similar to this compound exhibited inhibitory effects on tyrosinase, an enzyme crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, enzyme inhibition
Azobisisobutyronitrile-Radical initiator
Mycophenolic acid-Immunosuppressant

This table illustrates the distinct biological activities associated with this compound compared to other compounds, emphasizing its unique role in cancer therapy.

Future Directions

The ongoing research into this compound indicates promising avenues for drug development. Future studies should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the detailed molecular interactions between this compound and its biological targets.
  • Formulation Development : To enhance bioavailability and targeted delivery systems for improved therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid
Reactant of Route 2
[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid

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